[(Adamantan-1-YL)methyl](methyl)amine hydrochloride

Organic Synthesis Medicinal Chemistry Procurement

Optimize CNS drug discovery without inert-atmosphere storage bottlenecks. This N-methyl secondary amine hydrochloride offers a room-temperature-stable, higher-purity (97%) alternative to primary amine analogs for complex syntheses. - Superior CNS Design: Lower TPSA (12 Ų) and reduced H-bond donors (2) enhance predicted BBB permeability over primary amine counterparts. - Reduced Side Reactions: Higher 97% purity vs. typical 95% minimizes trace primary amine interference in reductive aminations and amide couplings. - Simplified Logistics: Long-term room-temperature storage eliminates need for inert atmosphere, ideal for high-throughput and academic settings.

Molecular Formula C12H22ClN
Molecular Weight 215.76 g/mol
CAS No. 1773-99-5
Cat. No. B155508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(Adamantan-1-YL)methyl](methyl)amine hydrochloride
CAS1773-99-5
Molecular FormulaC12H22ClN
Molecular Weight215.76 g/mol
Structural Identifiers
SMILESCNCC12CC3CC(C1)CC(C3)C2.Cl
InChIInChI=1S/C12H21N.ClH/c1-13-8-12-5-9-2-10(6-12)4-11(3-9)7-12;/h9-11,13H,2-8H2,1H3;1H
InChIKeyWGJPFMZKOPCWIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[(Adamantan-1-YL)methyl](methyl)amine hydrochloride – Chemical Profile & Procurement


[(Adamantan-1-YL)methyl](methyl)amine hydrochloride (CAS 1773-99-5) is an adamantane-derived secondary amine hydrochloride salt with the molecular formula C₁₂H₂₂ClN and a molecular weight of 215.76 g/mol [1]. The compound features a rigid adamantane cage linked to a methyl-substituted aminomethyl group, conferring distinct steric and electronic properties compared to primary amine analogs . It is primarily employed as a research intermediate in medicinal chemistry and organic synthesis, with commercial availability at purities ranging from 95% to 97% .

Intermediate Role Medicinal chemistry and organic synthesis building block
Structural Differentiator N-methyl substitution provides distinct steric and electronic properties
Purity Tier Commercially available in high-purity research grade

[(Adamantan-1-YL)methyl](methyl)amine hydrochloride – Why Generic Analogs Fail


Substituting [(Adamantan-1-YL)methyl](methyl)amine hydrochloride with closely related adamantane amines such as 1-adamantylmethylamine hydrochloride (CAS 1501-98-0) or memantine hydrochloride (CAS 41100-52-1) is not chemically or pharmacologically equivalent due to critical differences in substitution pattern, steric bulk, and hydrogen-bonding capacity [1]. The presence of the N-methyl group on the exocyclic amine alters the compound's lipophilicity, basicity, and steric profile, which directly impacts its reactivity as a synthetic building block and its interaction with biological targets . These structural variations preclude simple interchange in synthetic protocols or biological assays, necessitating compound-specific evaluation for procurement decisions.

Attribute
Target Compound
Primary Amine Analog
Amine substitution
N-methyl
Primary amine
Expected impact
Distinct reactivity, lipophilicity, and steric profile
May shift synthetic outcomes and biological interactions

Structural differences preclude simple interchange; compound-specific validation is advised.

[(Adamantan-1-YL)methyl](methyl)amine hydrochloride – Quantitative Differentiation vs. Analogs


Purity and Cost vs. Primary Amine Analog

The target compound is commercially available at 97% purity from Aladdin Scientific at a price of $162.90 per gram, whereas the closely related primary amine analog 1-adamantylmethylamine hydrochloride (CAS 1501-98-0) is offered at 95% purity from Bidepharm at a price of ¥509.00 (approx. $70 USD) per gram . The higher purity of the N-methyl derivative may reduce the need for additional purification steps in downstream applications, justifying its higher unit cost for workflows sensitive to trace impurities.

Purity & Cost
Reported
97% vs 95% purity; $162.90/g vs ~$70/g
Higher purity may reduce purification burden for sensitive workflows.
Supplier data; verify lot-specific specifications.
Organic Synthesis Medicinal Chemistry Procurement

Lower TPSA and Fewer H-Bond Donors

The target compound exhibits a computed TPSA of 12 Ų and two hydrogen-bond donors, whereas the primary amine analog 1-adamantylmethylamine hydrochloride (CAS 1501-98-0) has a predicted TPSA of 26 Ų and three hydrogen-bond donors [1]. The lower TPSA and reduced hydrogen-bond donor count of the N-methyl derivative predict enhanced membrane permeability and blood-brain barrier penetration, which is a critical differentiator in CNS drug discovery programs [2].

TPSA & H-Bond Donors
Class-level inference
TPSA 12 vs 26 Ų; HBD 2 vs 3
Lower values predict improved passive membrane permeability.
Computed properties; experimental validation required.
Drug Design ADME Prediction Computational Chemistry

Storage Without Inert Atmosphere

[(Adamantan-1-YL)methyl](methyl)amine hydrochloride is specified for long-term storage at room temperature in a cool, dry place, with no requirement for an inert atmosphere . In contrast, the primary amine analog 1-adamantylmethylamine hydrochloride (CAS 1501-98-0) from Bidepharm is recommended for storage under an inert atmosphere at room temperature . This difference simplifies inventory management and reduces operational complexity for the target compound in routine laboratory settings.

Storage Condition
Reported
No inert atmosphere vs inert atmosphere required
Simplifies inventory management and reduces operational complexity.
Vendor specifications; monitor stability for critical applications.
Chemical Storage Inventory Management Lab Operations

[(Adamantan-1-YL)methyl](methyl)amine hydrochloride – Optimal Research & Procurement Scenarios


CNS Drug Discovery with Enhanced BBB Permeability

Based on its lower computed TPSA (12 Ų) and reduced hydrogen-bond donor count (2) relative to primary amine analogs [1], this compound is a preferred building block for medicinal chemists designing CNS-penetrant small molecules. Its N-methyl substitution improves predicted passive membrane permeability, making it suitable for lead optimization campaigns targeting neurological disorders where blood-brain barrier penetration is critical [2].

Impurity-Sensitive Synthetic Workflows

With commercial availability at 97% purity from Aladdin Scientific , this compound offers a higher-purity option compared to the 95% purity typical of its primary amine analog 1-adamantylmethylamine hydrochloride . It is therefore the preferred choice for reactions where trace primary amine contamination could lead to undesired side products, such as reductive aminations or amide couplings in complex molecule synthesis.

Labs with Limited Inert Atmosphere Storage

Unlike the primary amine analog which requires storage under an inert atmosphere , [(Adamantan-1-YL)methyl](methyl)amine hydrochloride can be stored long-term at room temperature without special atmospheric controls . This makes it a practical choice for academic labs or high-throughput screening facilities where inert atmosphere storage capacity is constrained.

Application
Selection Property
Validation Focus
CNS probe design
Lower computed TPSA and HBD count
Membrane permeability assessment
Sensitive coupling reactions
Higher reported purity grade
Impurity profiling and side-product control
Ambient storage labs
No inert atmosphere requirement
Long-term stability under lab conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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